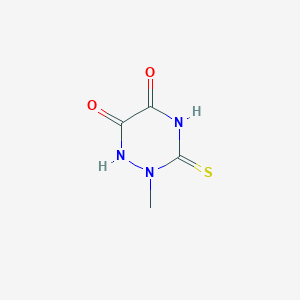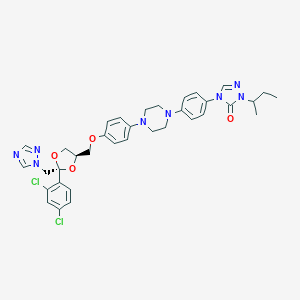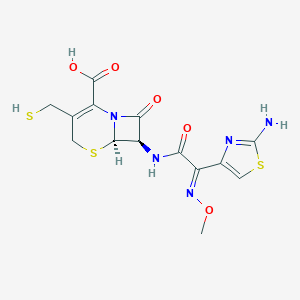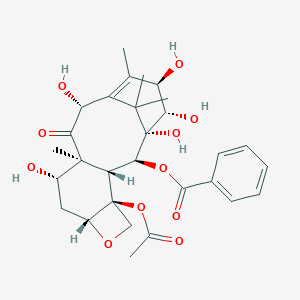
3,4-脱氢西洛他唑
描述
3,4-Dehydrocilostazol is a metabolite of Cilostazol . Cilostazol is a quinolinone derivative that inhibits cellular phosphodiesterase . It is also known as Cilostazol Related Compound B .
Synthesis Analysis
A simple, rapid, sensitive, and selective liquid chromatography/electrospray tandem mass spectrometry method was developed and validated for the simultaneous quantification of cilostazol and its primary metabolite 3,4-dehydrocilostazol in human plasma .Molecular Structure Analysis
The analytes were chromatographed using an isocratic mobile phase on a reversed-phase C18 column and analyzed by mass spectrometry in the multiple reaction monitoring mode using the respective [M+H]+ ions, m/z 370/288 for cilostazol, m/z 368/286 for 3,4-dehydrocilostazol .Chemical Reactions Analysis
The method involves a simple one-step liquid-liquid extraction with a diethyl ether and dichloromethane mixture (7:3) .科学研究应用
Pharmacokinetic Studies
3,4-Dehydrocilostazol is actively studied for its pharmacokinetic properties. It is an active metabolite of cilostazol, and research often focuses on its quantification in biological samples, such as human plasma .
Molecular Imprinting
There is research into using 3,4-Dehydrocilostazol for molecular imprinting in polymers, which can serve as recognition units in electrochemical chemosensors for selective determination in human plasma .
Drug Efficacy and Safety
Studies have also looked into the efficacy and safety of cilostazol (and by extension its metabolites like 3,4-Dehydrocilostazol) in various conditions such as mild cognitive impairment .
作用机制
Target of Action
3,4-Dehydrocilostazol primarily targets Phosphodiesterase 3A . Phosphodiesterase 3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline .
Mode of Action
3,4-Dehydrocilostazol, like its parent compound cilostazol, is a cyclic AMP (cAMP) phosphodiesterase III inhibitor . It inhibits phosphodiesterase activity, suppressing cAMP degradation. This results in an increase in cAMP in platelets and blood vessels, leading to inhibition of platelet aggregation and vasodilation .
Biochemical Pathways
The action of 3,4-Dehydrocilostazol affects the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D pathway in platelets . By inhibiting this enzyme, it prevents the metabolism of cAMP into AMP, leading to a buildup of cAMP in the blood . cAMP is known to prevent aggregation of platelets, by inhibiting their adhesion to collagen, as well as decreasing the amount of calcium within the cytosol, preventing granule release, which then prevents activation of other platelets .
Pharmacokinetics
The pharmacokinetics of 3,4-Dehydrocilostazol involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration of cilostazol, less than 2% of the dose was excreted as 3,4-Dehydrocilostazol . The primary route of elimination was via the urine (74%), with the remainder excreted in feces (20%) . The binding for 3,4-Dehydrocilostazol is 97.4% , indicating that it is predominantly bound to proteins in the blood, which can affect its distribution and elimination.
Result of Action
The result of 3,4-Dehydrocilostazol’s action is the inhibition of platelet aggregation and vasodilation . This leads to an increased walking distance, reducing the symptoms of intermittent claudication, which is pain in the legs that occurs with walking and disappears with rest .
Action Environment
The action of 3,4-Dehydrocilostazol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics. A study showed that the co-administration of baicalein altered the pharmacokinetic parameters of 3,4-Dehydrocilostazol . Therefore, the dosage regimen of cilostazol should be taken into consideration when used concomitantly with other drugs .
安全和危害
未来方向
属性
IUPAC Name |
6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHALECSGOJQOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224705 | |
| Record name | 3,4-Dehydrocilostazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dehydrocilostazol | |
CAS RN |
73963-62-9 | |
| Record name | 3,4-Dehydrocilostazol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dehydrocilostazol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60224705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DEHYDROCILOSTAZOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M77W4SPE0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the relationship between 3,4-dehydrocilostazol and cilostazol? What are their respective roles in inhibiting platelet aggregation?
A1: 3,4-dehydrocilostazol (dhCIL) is the primary active metabolite of cilostazol, a medication used to treat symptoms of intermittent claudication. Both cilostazol and dhCIL exhibit antiplatelet activity. [] While cilostazol itself has some inhibitory effects, dhCIL plays a significant role in the overall antiplatelet action of cilostazol therapy. [, ] This emphasizes the importance of understanding the pharmacokinetic properties of both the parent drug and its active metabolite.
Q2: How does the CYP2C19 genotype influence the efficacy of cilostazol and its metabolite, 3,4-dehydrocilostazol, in inhibiting platelet aggregation?
A2: The CYP2C19 genotype significantly impacts the efficacy of cilostazol in inhibiting platelet aggregation. Studies have shown that individuals classified as CYP2C19 poor metabolizers (PM) exhibit lower inhibition of platelet aggregation compared to extensive metabolizers (EM) when administered cilostazol alone. [] Interestingly, this difference diminishes when cilostazol is co-administered with cilostazol, as the antiplatelet effect of cilostazol is more pronounced in CYP2C19 PM individuals. [] This highlights the complex interplay between genetic factors and drug metabolism in achieving optimal therapeutic outcomes.
Q3: Can you elaborate on the analytical methods employed for the simultaneous detection and quantification of cilostazol and 3,4-dehydrocilostazol?
A3: Researchers utilize sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of cilostazol and 3,4-dehydrocilostazol in biological samples like human plasma. [] This method enables the sensitive and selective measurement of both compounds, crucial for understanding their pharmacokinetic profiles and potential drug interactions. Furthermore, electrochemical chemosensors based on molecularly imprinted polymers (MIPs) have shown promise for selectively determining cilostazol and 3,4-dehydrocilostazol, even in complex matrices like human plasma. [] These MIP-based sensors offer advantages such as high sensitivity, selectivity, and potential for miniaturization, paving the way for point-of-care applications in the future.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B193973.png)






![(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B194010.png)


